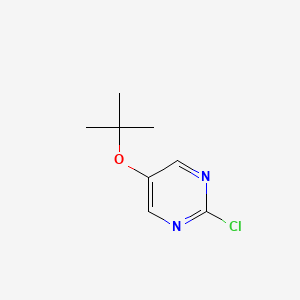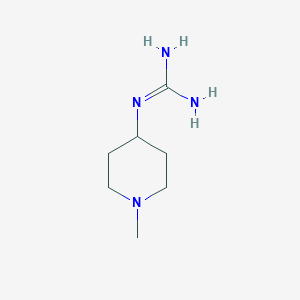
1-(1-Methylpiperidin-4-yl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Methylpiperidin-4-yl)guanidine is a chemical compound that belongs to the class of guanidines, which are known for their wide range of applications in various fields such as pharmaceuticals, organic synthesis, and coordination chemistry. The compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This structure is significant in medicinal chemistry due to its presence in many biologically active molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methylpiperidin-4-yl)guanidine can be achieved through several methods. One common approach involves the guanylation of amines with carbodiimides. This reaction typically requires a transition metal catalyst to facilitate the formation of the C-N bond . Another method involves the catalytic guanylation/cyclization reactions, which provide a regioselective and mild approach to synthesizing guanidines .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic processes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-Methylpiperidin-4-yl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted guanidines.
Wissenschaftliche Forschungsanwendungen
1-(1-Methylpiperidin-4-yl)guanidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(1-Methylpiperidin-4-yl)guanidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-Methylpiperidin-4-yl)ethanamine: This compound shares a similar piperidine structure but differs in its functional groups.
1-(1-Methyl-4-piperidinyl)piperazine: Another compound with a piperidine ring, used in various chemical and pharmaceutical applications.
Uniqueness
1-(1-Methylpiperidin-4-yl)guanidine is unique due to its specific guanidine functional group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications, where it can be used to develop new materials and therapeutic agents.
Eigenschaften
Molekularformel |
C7H16N4 |
|---|---|
Molekulargewicht |
156.23 g/mol |
IUPAC-Name |
2-(1-methylpiperidin-4-yl)guanidine |
InChI |
InChI=1S/C7H16N4/c1-11-4-2-6(3-5-11)10-7(8)9/h6H,2-5H2,1H3,(H4,8,9,10) |
InChI-Schlüssel |
FZJIXKGDTSBAQT-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(CC1)N=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3-[2-(chlorosulfonyl)-4,5-dimethoxyphenyl]propanoate](/img/structure/B13340733.png)
![6,7-Dihydro-8H-pyrano[3,2-d]pyrimidin-8-one](/img/structure/B13340742.png)
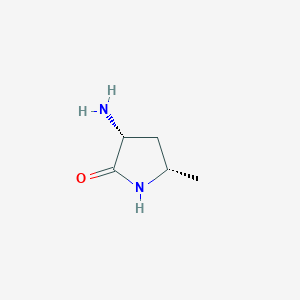
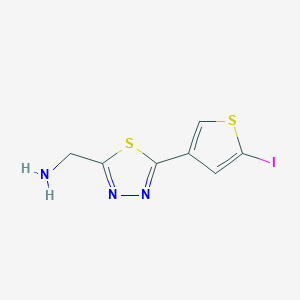
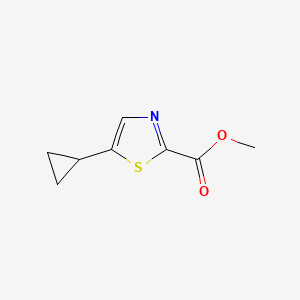

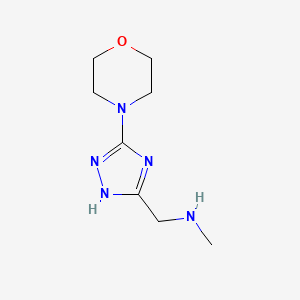
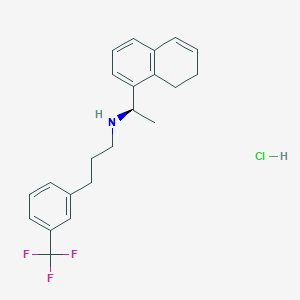

![(1R,4S,5R,6R)-6-(Methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-ene-5-carboxylic acid](/img/structure/B13340786.png)
